molecular formula C8H10F3N3O2 B2926831 Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1328640-51-2

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2926831
CAS No.: 1328640-51-2
M. Wt: 237.182
InChI Key: MTNGMBQGYWNTNO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (CAS 1328640-73-8) is a high-purity chemical reagent for research and development. This compound features a pyrazole core substituted with an ester group and a 2,2,2-trifluoroethyl moiety, a structure known to be a valuable scaffold in medicinal chemistry . The pyrazole heterocycle is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological and pharmacological activities. Scientific literature indicates that pyrazole-based compounds are frequently investigated for their potential as antitumor , antimicrobial , anti-inflammatory , and antiviral agents . The presence of the trifluoroethyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and binding affinity. The specific amino and ester functional groups on this scaffold make it a versatile key intermediate for further synthetic elaboration , suitable for constructing more complex molecules for biological screening . While the specific molecular mechanisms of action and full biological profile for this exact compound require further investigation by researchers, its structure aligns with those used in developing inhibitors for various enzyme targets. This product is intended for research applications in laboratory settings only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-6(12)13-14(5)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNGMBQGYWNTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. This can result in various pharmacological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (Target) -NH₂ (3), -CF₃CH₂ (1), -COOEt (5) C₈H₉F₃N₃O₂ ~236 High lipophilicity, hydrogen bonding
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate -Cl (4), -CF₃CH₂ (1), -COOEt (5) C₈H₇ClF₃N₂O₂ ~270 Electron-withdrawing Cl; reduced polarity
Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate -NH₂ (3), -CH(CH₂CH₃)CH₂ (1), -COOEt (5) C₉H₁₅N₃O₂ 211.26 Alkyl substituent; lower metabolic stability
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate -Ph(3-F,4-OMe) (5), -COOEt (3) C₁₃H₁₃FN₂O₃ 264.25 Aromatic substituent; enhanced π-π interactions
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate -Ph(4-Cl) (3), -COOEt (5), -CH₂COPh (1) C₂₁H₁₈ClN₂O₃ 381.83 Bulky substituent; potential steric hindrance

Functional Group Analysis

  • Trifluoroethyl vs. Alkyl Groups : The trifluoroethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the butan-2-yl group in , which may enhance membrane permeability and metabolic stability .
  • Amino vs. Chloro Substituents: The 3-amino group in the target compound enables hydrogen bonding, contrasting with the 4-chloro substituent in , which introduces steric and electronic effects but lacks H-bonding capacity.
  • Ester Positioning : The ethyl ester at the 5-position is conserved across analogs, but its conjugation with aromatic systems (e.g., in ) may alter electronic properties and bioavailability.

Biological Activity

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic compound notable for its unique molecular structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10F3N3O2C_8H_{10}F_3N_3O_2 and a molecular weight of approximately 237.18 g/mol. The structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group and a trifluoroethyl substituent contributes to its distinctive chemical behavior and potential biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. Optimizing this process can enhance yield and purity for industrial applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate cytokines such as interleukin-10 (IL-10), which plays a crucial role in regulating immune responses. This modulation can potentially lead to therapeutic applications in inflammatory diseases.

Antioxidant Activity

Preliminary investigations suggest that this compound may possess antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

The mechanism of action for this compound is believed to involve interactions with specific molecular pathways that inhibit enzyme activities or disrupt protein-protein interactions. The lipophilicity imparted by the trifluoroethyl group may enhance its ability to penetrate cell membranes effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

StudyCompoundActivityMIC (μg/ml)
Pitucha et al. (2010)N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazoleInhibitory effect against Haemophilus influenzae0.49 - 31.25
Research on anti-inflammatory effectsEthyl 3-amino-1-(trifluoroethyl)-pyrazolesModulation of IL-10N/A
Antioxidant properties studyEthyl 3-amino derivativesFree radical scavengingN/A

These studies highlight the compound's potential as an antimicrobial agent against certain bacterial strains and its role in modulating inflammatory responses.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies regioselectivity (e.g., δ 4.21 ppm for ethoxy protons) .
  • LC-MS : Quantifies trace impurities (e.g., unreacted starting materials) with ESI+ detection .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve polar byproducts (e.g., hydrolyzed esters) .
    Impurity Thresholds :
ImpurityAcceptable LimitMethod
Hydrazine derivatives<0.1%LC-MS/MS
Trifluoroethanol<0.5%GC-FID

How do structural modifications to the trifluoroethyl group affect biological activity in pyrazole derivatives?

Advanced Research Question

  • Electron-withdrawing effects : The CF₃ group enhances metabolic stability but may reduce solubility. SAR studies show:
    • Antimicrobial activity : Substitution at C3 with amino groups improves MIC values against Gram-positive bacteria .
    • Anticancer potential : 3-Amino substitution enhances kinase inhibition (e.g., IC₅₀ < 1 µM in EGFR mutants) .
      Methodological Approach :
  • Use in vitro assays (MTT for cytotoxicity) and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

How can conflicting biological data across studies on similar pyrazole carboxylates be reconciled?

Advanced Research Question
Discrepancies arise from:

  • Assay variability : Cell lines (e.g., HEK293 vs. HeLa) differ in receptor expression .
  • Solubility factors : DMSO concentration >0.1% may artifactually inhibit activity .
    Reconciliation Protocol :
  • Standardize assay conditions (e.g., 0.1% DMSO, 48-hr incubation).
  • Validate with orthogonal methods (e.g., SPR for binding affinity) .

What computational tools predict the metabolic stability of trifluoroethyl-substituted pyrazoles?

Advanced Research Question

  • CYP450 metabolism : SwissADME predicts CF₃ groups reduce CYP3A4-mediated oxidation .
  • Half-life estimation : QikProp calculates logP ~2.1, suggesting moderate hepatic clearance.
    Validation : Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .

What safety protocols are recommended for handling trifluoroethyl pyrazoles in lab settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and fume hoods (due to potential irritancy) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
    First Aid :
  • Eye exposure: Flush with water for 15 mins; seek medical evaluation .

How can environmental risks of pyrazole derivatives be assessed despite limited ecotoxicological data?

Advanced Research Question

  • Read-across models : Use data from structurally similar compounds (e.g., logKow ~2.5 predicts moderate bioaccumulation) .
  • Degradation studies : Perform photolysis (UV light, pH 7) to estimate half-life in aquatic systems .

What gaps exist in current synthetic methodologies for pyrazole carboxylates, and how might they be addressed?

Advanced Research Question

  • Catalyst limitations : Pd-based catalysts are costly; explore Fe³⁺ or Ni catalysts for greener synthesis .
  • Solvent sustainability : Replace DMF with Cyrene™ (biobased solvent) to improve E-factor scores .

What advanced applications are emerging for trifluoroethyl pyrazoles in drug discovery?

Advanced Research Question

  • PROTACs : Incorporate pyrazole carboxylates as E3 ligase binders (e.g., VHL recruitment) .
  • Hybrid molecules : Fuse with antimetabolites (e.g., 5-FU analogs) for synergistic anticancer effects .

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